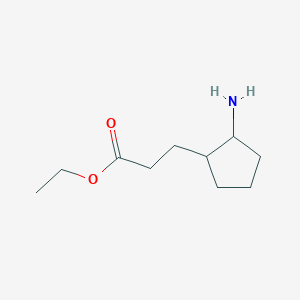

2-aminoCyclopentanepropanoic acid ethyl ester

説明

2-Aminocyclopentanepropanoic acid ethyl ester is a cyclopentane-derived compound featuring an amino group and a propanoic acid ethyl ester moiety. The cyclopentane ring introduces moderate ring strain compared to cyclohexane or cyclopropane derivatives, while the amino group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-amino esters.

特性

分子式 |

C10H19NO2 |

|---|---|

分子量 |

185.26 g/mol |

IUPAC名 |

ethyl 3-(2-aminocyclopentyl)propanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-8-4-3-5-9(8)11/h8-9H,2-7,11H2,1H3 |

InChIキー |

IDIVDOKQBCNCOK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCC1CCCC1N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoCyclopentanepropanoic acid ethyl ester typically involves the esterification of 2-aminoCyclopentanepropanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-aminoCyclopentanepropanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane can also enhance the efficiency of the esterification process .

化学反応の分析

Types of Reactions

2-aminoCyclopentanepropanoic acid ethyl ester can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: 2-aminoCyclopentanepropanoic acid and ethanol.

Reduction: 2-aminoCyclopentanepropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-aminoCyclopentanepropanoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

作用機序

The mechanism of action of 2-aminoCyclopentanepropanoic acid ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s activity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclopentane-Based Amino Esters

(1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester ()

- Structure: Features a Boc-protected amino group, a hydroxyl group, and a methyl ester on a cyclopentane ring.

- Key Differences: The Boc group reduces reactivity of the amino group, making it less polar than the free amino analog.

- Applications : Commonly used in peptide synthesis due to its stability under basic conditions .

2-Cyclopentene-1-acetic Acid, α-Amino-, Methyl Ester (CAS 119825-70-6, )

- Structure: Cyclopentene ring (unsaturated) with an amino group and methyl ester.

- Key Differences: The double bond in cyclopentene increases ring strain and reactivity compared to cyclopentane. The α-amino acetic acid side chain alters solubility and stereochemical interactions.

- Molecular Weight : 155.19 g/mol .

Cyclohexane and Cyclopropane Esters

Allyl Cyclohexyl Propanoate (CAS 2705-87-5, )

- Structure: Cyclohexane ring with propanoate and allyl ester groups.

- Key Differences : The larger cyclohexane ring reduces steric hindrance and increases hydrophobicity compared to cyclopentane derivatives. Allyl esters are more reactive in radical polymerizations.

- Boiling Point: Data suggest higher volatility than cyclopentane amino esters due to reduced polarity .

Ethyl cis-2-(Cyanomethyl)cyclopropanecarboxylate ()

Fatty Acid and Acrylate Esters

Myristic Acid Ethyl Ester (CAS 124-06-1, )

- Structure : 14-carbon saturated fatty acid ethyl ester.

- Key Differences: Long hydrophobic chain contrasts with the compact cyclopentane-amino structure. Applications focus on lipid membrane studies and non-polar solvents.

- Melting Point : ~18–20°C, highlighting its semi-solid state at room temperature .

2-Propenoic Acid, 3,3-Dicyclopropyl-, Ethyl Ester (CAS 21046-02-6, )

- Structure : Acrylate ester with dicyclopropyl groups.

- Key Differences : The conjugated double bond enables polymerization, while cyclopropyl groups add steric bulk.

Research Implications and Gaps

- Reactivity: The amino group in 2-aminocyclopentanepropanoic acid ethyl ester likely enhances nucleophilicity, enabling coupling reactions distinct from ketone or non-amino esters.

- Solubility: Polar solvents (e.g., DMSO, ethanol) are hypothesized to dissolve this compound better than hydrophobic analogs like myristic acid esters.

- Safety: Amino esters may pose higher toxicity risks compared to simple aliphatic esters (e.g., highlights stringent handling protocols for acrylate esters).

Future studies should prioritize synthesizing this compound and characterizing its spectroscopic (e.g., NMR, IR) and thermodynamic properties, leveraging methodologies from cyclopentane and amino ester research .

生物活性

2-Aminocyclopentanepropanoic acid ethyl ester (ACE) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its effects on cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Aminocyclopentanepropanoic acid ethyl ester is characterized by its unique cyclopentane structure, which contributes to its biological activity. The compound can be represented structurally as follows:

- Chemical Formula : C₇H₁₃N O₂

- Molecular Weight : 143.18 g/mol

The presence of the amino group and the ethyl ester moiety are significant for its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that ACE exhibits several biological activities, primarily through the following mechanisms:

- Cytotoxicity : Studies have demonstrated that ACE can induce apoptosis in various cancer cell lines. The compound has shown significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

- Neuroprotective Effects : Preliminary studies suggest that ACE may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

- Anti-inflammatory Activity : ACE has been observed to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro.

Cytotoxic Activity

In a study assessing the cytotoxic effects of ACE on various cancer cell lines, the following results were obtained:

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 15.15 |

| MCF-7 | 16.13 |

| HepG2 | 22.26 |

These findings indicate that ACE possesses significant antitumor activity, comparable to established chemotherapeutic agents.

Neuroprotective Study

A recent investigation evaluated the neuroprotective effects of ACE in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed that treatment with ACE significantly reduced cell death and oxidative damage markers compared to control groups.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| ACE (10 μM) | 75 | Moderate |

| ACE (20 μM) | 85 | Low |

This study suggests that ACE may provide a protective effect against oxidative stress-related neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。